4-Phenylbut-3-yne-2-thione
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Overview
Description
4-Phenylbut-3-yne-2-thione is an organic compound with the molecular formula C10H8S. It is characterized by the presence of a phenyl group attached to a butyne backbone with a thione functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Phenylbut-3-yne-2-thione can be synthesized through several methods. One common approach involves the reaction of 4-phenylbut-3-yne-2-one with sulfur-containing reagents. For instance, the reaction of 4-phenylbut-3-yne-2-one with hydrogen sulfide (H2S) in the presence of a base can yield this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
4-Phenylbut-3-yne-2-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Halogenated or nitrated derivatives of the phenyl group.
Scientific Research Applications
4-Phenylbut-3-yne-2-thione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 4-Phenylbut-3-yne-2-thione involves its interaction with molecular targets through its thione group. This functional group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
4-Phenylbut-3-yne-2-one: This compound is structurally similar but lacks the thione group.
4-Phenylbut-3-ene-2-thione: Similar structure with a double bond instead of a triple bond.
4-Phenylbut-3-yne-2-ol: Contains a hydroxyl group instead of a thione group.
Uniqueness
4-Phenylbut-3-yne-2-thione is unique due to its combination of a phenyl group, a butyne backbone, and a thione functional group.
Properties
CAS No. |
67685-57-8 |
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Molecular Formula |
C10H8S |
Molecular Weight |
160.24 g/mol |
IUPAC Name |
4-phenylbut-3-yne-2-thione |
InChI |
InChI=1S/C10H8S/c1-9(11)7-8-10-5-3-2-4-6-10/h2-6H,1H3 |
InChI Key |
YPUMKWHBCDURHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=S)C#CC1=CC=CC=C1 |
Origin of Product |
United States |
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